2-(1,3-Thiazol-2-yloxy)aniline

Descripción general

Descripción

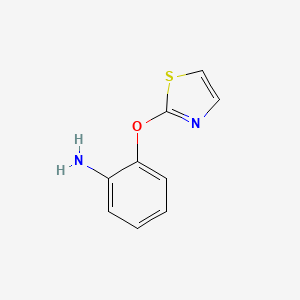

2-(1,3-Thiazol-2-yloxy)aniline is an organic compound characterized by the presence of a thiazole ring attached to an aniline moiety through an oxygen atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-2-yloxy)aniline typically involves the reaction of 2-aminothiazole with a suitable phenol derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group (-NH₂) on the aniline ring serves as a primary site for nucleophilic substitution. Common reactions include:

Acylation :

Reacting with acyl chlorides (e.g., chloroacetyl chloride) in the presence of triethylamine (TEA) and dimethylformamide (DMF) at 200°C yields acetamide derivatives . For example:

Alkylation :

The amino group can undergo alkylation with alkyl halides under basic conditions to form secondary amines.

Oxidation Reactions

The thiazole sulfur atom and amino group are susceptible to oxidation:

Thiazole Sulfur Oxidation :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiazole’s sulfur to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

Amino Group Oxidation :

Strong oxidizing agents like KMnO₄ may oxidize the -NH₂ group to a nitroso (-NO) or nitro (-NO₂) group, though this is less common due to steric hindrance from the thiazole ring.

Coupling Reactions

The amino group enables participation in cross-coupling and diazo reactions:

Diazo Coupling :

Diazotization with NaNO₂/HCl followed by coupling with electron-rich aromatics (e.g., phenols) forms azo dyes:

Amide Bond Formation :

Reaction with carboxylic acid derivatives (e.g., anhydrides, activated esters) produces amides, as seen in the synthesis of bioactive acetamide analogs .

Reduction Reactions

Selective reduction of functional groups is achievable:

Thiazole Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) may partially reduce the thiazole ring, though this is rarely reported due to stability concerns.

Nitro Group Reduction :

If nitro derivatives are synthesized via oxidation, subsequent reduction with Sn/HCl or H₂/Pd-C regenerates the amino group.

Ether Bond Cleavage

The ether linkage between thiazole and aniline can be cleaved under acidic or basic conditions:

Acidic Hydrolysis :

Concentrated HBr or HI at reflux breaks the ether bond, yielding 2-aminophenol and 2-mercaptothiazole:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(1,3-Thiazol-2-yloxy)aniline features a thiazole ring linked to an aniline structure, which contributes to its biological activity. The thiazole moiety enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties against various pathogens. Its mechanism of action often involves the inhibition of key enzymes or disruption of cell wall synthesis in bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to High |

| Gram-negative bacteria | Moderate |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria positions it as a candidate for developing new antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example:

- Mechanism : The compound inhibits the DprE1 enzyme, crucial for mycobacterial cell wall biosynthesis, which leads to cell death in cancerous cells.

- Cytotoxicity : In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Industrial Applications

Beyond its medicinal uses, this compound finds applications in industrial settings:

- Dyes and Pigments : The compound is utilized in synthesizing dyes due to its vibrant color properties and stability.

- Rubber Manufacturing : It serves as a vulcanization accelerator, enhancing the durability and elasticity of rubber products.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug development:

- Antimicrobial Studies : A study focusing on the synthesis of thiazole derivatives reported that compounds with a similar structure exhibited strong antibacterial activity against resistant strains .

- Anticancer Research : Another investigation revealed that thiazole-containing compounds could effectively inhibit cancer cell proliferation, with specific attention to their mechanism involving apoptosis induction .

- Synthetic Strategies : Recent advances in synthetic methodologies have facilitated the creation of novel derivatives with enhanced biological activity, showcasing the versatility of this compound as a building block for pharmaceutical development .

Mecanismo De Acción

The mechanism of action of 2-(1,3-Thiazol-2-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparación Con Compuestos Similares

2-(1,3-Thiazol-2-yl)aniline: Lacks the oxygen atom linking the thiazole and aniline moieties.

2-(1,3-Thiazol-2-yloxy)benzene: Similar structure but without the amino group.

2-(1,3-Thiazol-2-yl)phenol: Contains a hydroxyl group instead of an amino group.

Uniqueness: 2-(1,3-Thiazol-2-yloxy)aniline is unique due to the presence of both an amino group and a thiazole ring linked through an oxygen atom

Actividad Biológica

2-(1,3-Thiazol-2-yloxy)aniline is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. The thiazole ring is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 98320-72-0

The compound consists of a thiazole moiety linked to an aniline structure via an ether bond. The presence of the thiazole ring significantly influences its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA : Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, affecting cell proliferation and survival.

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, particularly at the S phase .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with thiazole rings can effectively inhibit the growth of various bacteria and fungi.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Strong Inhibition |

| Candida albicans | Moderate Inhibition |

Antifungal Activity

Thiazole derivatives are particularly noted for their antifungal activities. A study evaluating a series of thiazole-containing compounds demonstrated potent antifungal effects against several phytopathogenic fungi. For example:

| Fungi | Inhibition Concentration (μg/mL) | Activity Level |

|---|---|---|

| Fusarium graminearum | 200 | High |

| Alternaria alternata | 200 | Very High |

| Botrytis cinerea | 200 | Moderate |

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. The compound was evaluated against various cancer cell lines using the MTT assay.

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 (Liver Cancer) | 6.92 | 99.98 |

| MCF7 (Breast Cancer) | 8.26 | 100.39 |

| A549 (Lung Cancer) | 8.99 | 100.07 |

These results suggest that the compound exhibits significant cytotoxicity against cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives including this compound for their biological activities. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the thiazole ring could enhance antimicrobial and anticancer activities.

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDAKQMTWGAVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98320-72-0 | |

| Record name | 2-(1,3-thiazol-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.